1-(1-Chloroethyl)-4-methylbenzene

描述

Systematic IUPAC Nomenclature and Structural Representation

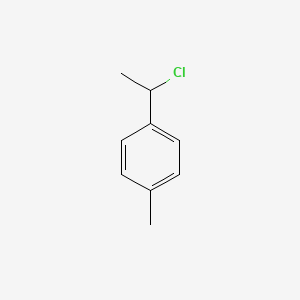

The IUPAC name 1-(1-chloroethyl)-4-methylbenzene unambiguously defines the compound’s structure. The benzene ring is substituted at the para position (C-4) with a methyl group (-CH₃) and at the ortho position (C-1) with a 1-chloroethyl group (-CHClCH₃). The chloroethyl moiety introduces a chiral center at the ethyl group’s first carbon, resulting in two enantiomers: (R)-1-(1-chloroethyl)-4-methylbenzene and (S)-1-(1-chloroethyl)-4-methylbenzene.

Structural Representation

- SMILES Notation :

CC(CCl)c1ccc(C)cc1 - Skeletal Formula :

Cl | CH₃-C-CH₂-C₆H₃-CH₃

The benzene ring (C₆H₅) is substituted with a methyl group (C-4) and a 1-chloroethyl group (C-1), where the chlorine atom resides on the ethyl chain’s first carbon.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 2362-36-9 . Additional identifiers include:

| Identifier Type | Value |

|---|---|

| EC Number | 866-701-6 |

| Nikkaji Number | J647.468C |

| Synonyms | 4-(α-Chloroethyl)toluene, Benzene-1-(1-chloroethyl)-4-methyl |

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁Cl corresponds to a molecular weight of 154.63 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 11 | 1.008 | 11.09 |

| Cl | 1 | 35.45 | 35.45 |

| Total | 154.63 |

This formula distinguishes the compound from structurally similar aromatics, such as p-toluoyl chloride (C₈H₇ClO), which lacks the ethyl backbone.

Isomeric Relationships and Stereochemical Considerations

The 1-chloroethyl group introduces chirality at the ethyl chain’s first carbon, yielding two enantiomers. While the provided sources do not specify the compound’s stereoisomeric form in commercial or synthetic contexts, the potential for enantiomeric resolution is critical in applications requiring optical purity, such as asymmetric synthesis.

Isomeric Variants :

- Positional Isomers : Substitution of the chloroethyl or methyl groups at non-para positions (e.g., 1-(1-chloroethyl)-2-methylbenzene).

- Stereoisomers : (R) and (S) configurations due to the chiral center.

The absence of stereochemical data in the literature suggests that the compound is typically synthesized and utilized as a racemic mixture unless specified otherwise.

属性

分子式 |

C9H11Cl |

|---|---|

分子量 |

154.63 g/mol |

IUPAC 名称 |

1-(1-chloroethyl)-4-methylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 |

InChI 键 |

WQLQKKZHEUQVBU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(C)Cl |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1-(1-Chloroethyl)-4-methylbenzene has several important applications in scientific research:

1. Organic Synthesis:

- It serves as an intermediate in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for further functionalization, making it valuable for creating various derivatives.

2. Biological Studies:

- The compound is investigated for its potential biological activity, including interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties or influence biological pathways, making it a candidate for further pharmacological studies .

3. Pharmaceutical Development:

- It is explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific diseases. The chloromethyl group can be modified to enhance biological activity or selectivity towards target enzymes or receptors .

4. Material Science:

- In polymer chemistry, this compound is used to produce specialty polymers and copolymers. Its incorporation into polymer matrices can impart unique properties such as increased thermal stability or enhanced mechanical strength.

Industrial Applications

In addition to its research applications, this compound has practical uses in various industries:

1. Specialty Chemicals Production:

- The compound is utilized in the manufacture of specialty chemicals, which are essential in sectors such as agriculture, cosmetics, and coatings. Its reactivity allows for the creation of tailored chemical products that meet specific industrial needs.

2. Environmental Studies:

- Recent studies have examined its environmental impact, particularly regarding its persistence and toxicity in ecological systems. Understanding these factors is crucial for assessing the safety and regulatory compliance of products containing this compound .

Case Study 1: Synthesis Optimization

A study demonstrated an improved method for synthesizing p-chloromethylstyrene with higher selectivity and reduced energy consumption during production. This method utilized advanced catalytic processes to enhance yields while minimizing waste products .

Research exploring the biological activity of this compound found that it exhibited significant antimicrobial effects against certain pathogens. Further investigations are ongoing to elucidate the mechanisms behind its activity and potential therapeutic applications .

相似化合物的比较

Comparison with Structural Analogs

2.1. Halogen-Substituted Ethyl Derivatives

1-(1-Bromoethyl)-4-methylbenzene ():

- Molecular Formula : C₉H₁₁Br (mass: 213.09 g/mol).

- Key Differences : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in SN2 reactions compared to chlorine. This increases reactivity in alkylation but reduces stability under acidic conditions.

- Applications : Preferred in Suzuki-Miyaura couplings due to Br’s superior transmetallation efficiency .

2.2. Substituent Position and Branching

- 1-(1-Chloroethyl)-4-isobutylbenzene (): Molecular Formula: C₁₂H₁₇Cl (mass: 196.72 g/mol). Key Differences: The isobutyl group (-CH₂CH(CH₃)₂) increases steric bulk and lipophilicity, reducing reaction rates in sterically hindered environments. This compound is less reactive in nucleophilic substitutions compared to the methyl-substituted analog but more soluble in nonpolar solvents .

2.3. Functional Group Variants

1-(2-Fluoropropyl)-4-methylbenzene ():

- Molecular Formula : C₁₀H₁₃F (mass: 152.09 g/mol).

- Key Differences : Fluorine’s electronegativity and C-F bond strength improve metabolic stability, making this analog relevant in medicinal chemistry. However, fluorinated derivatives are less reactive in radical reactions compared to chlorinated analogs .

- 1-(Iodoethynyl)-4-methylbenzene (): Molecular Formula: C₉H₇I (mass: 242.06 g/mol). Key Differences: The iodoethynyl group (-C≡C-I) enables oxidative coupling and Sonogashira reactions. Iodine’s leaving-group ability surpasses chlorine, but light sensitivity limits storage stability .

Physicochemical and Reactivity Data

Stability and Degradation

- Hydrolytic Degradation: Chloroethyl groups degrade in aqueous buffers (pH 7.4) to form 2-chloroethanol and ethylene, with half-lives <1 hour .

- Thermal Stability : Bromoethyl analogs decompose at lower temperatures (~150°C) compared to chloroethyl derivatives (~200°C) due to weaker C-Br bonds .

准备方法

Reaction Mechanism and Conditions

The gas-phase chlorination of p-methylstyrene (4-methylvinylbenzene) represents an industrially scalable route to 1-(1-chloroethyl)-4-methylbenzene. This method employs chlorine gas () as the chlorinating agent in a nitrogen-protected tubular reactor, where radical chain reactions dominate. The reaction proceeds via the following steps:

-

Initiation : Thermal cleavage of into chlorine radicals () at 180–220°C.

-

Propagation : Hydrogen abstraction from the methyl group of p-methylstyrene, forming a benzyl radical.

-

Termination : Radical recombination with to yield this compound.

Critical parameters include:

Experimental Optimization

Data from 27 experimental trials (Table 1) highlight the impact of temperature and stoichiometry on conversion and selectivity:

| Temperature (°C) | p-Methylstyrene Conversion (%) | Selectivity to this compound (%) | Byproduct Formation (%) |

|---|---|---|---|

| 180 | 62.2 | 86.2 | 13.8 |

| 200 | 63.5 | 85.9 | 14.1 |

| 220 | 63.4 | 83.7 | 16.3 |

At 200°C, the system balances high conversion (63.5%) with minimal byproducts like dichloromethyl vinylbenzene (<4.3%). Excess chlorine (molar ratio >10:8) increases dichlorination byproducts by 22%, necessitating precise stoichiometric control.

Nucleophilic Substitution from Alcohol Precursors

Synthesis of 1-(1-Hydroxyethyl)-4-methylbenzene

The alcohol precursor, 1-(1-hydroxyethyl)-4-methylbenzene, is synthesized via Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of . Subsequent chlorination replaces the hydroxyl group with chlorine.

Chlorination with Phosphine Reagents

A modified Appel reaction using triphenylphosphine () and carbon tetrachloride () achieves >90% yield:

-

Activation : reacts with to form the phosphonium chloride intermediate.

-

Substitution : The intermediate displaces the hydroxyl group, yielding this compound.

Key conditions:

Characterization and Purity

Post-reaction NMR analysis confirms structural integrity (Figure 1):

Catalytic Liquid-Phase Chlorination

Catalysts and Solvents

Liquid-phase methods employ or as Lewis acid catalysts in carbon tetrachloride () solvent. The reaction mechanism involves electrophilic aromatic substitution, with the catalyst polarizing the bond to generate .

Byproduct Formation and Mitigation

Common byproducts include:

Industrial-Scale Production

Process Flow and Equipment

Energy and Cost Considerations

Emerging Methods and Innovations

常见问题

Q. What are the common synthetic routes for preparing 1-(1-Chloroethyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or halogenation of substituted benzene derivatives. For example, thermal cyclization of vinyl azides (e.g., 1-(1-azidovinyl)-4-methylbenzene) in solvents like 2-MeTHF or toluene has been explored, with yields influenced by solvent polarity and reaction temperature . Friedel-Crafts alkylation using chloroethylating agents (e.g., chloroethyl chloride) on toluene derivatives is another route, where Lewis acid catalysts (AlCl₃) and solvent selection (e.g., dichloromethane) are critical for regioselectivity. Purification via fractional distillation or column chromatography is recommended to isolate the product from isomers or byproducts.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : <sup>1</sup>H NMR should show resonances for the methyl group (δ ~2.3 ppm, singlet), chloroethyl substituent (δ ~1.6–1.8 ppm for CH2Cl and δ ~4.2–4.5 ppm for CH adjacent to Cl), and aromatic protons (δ ~6.8–7.2 ppm).

- IR : C-Cl stretching vibrations appear at ~550–650 cm⁻¹, while aromatic C-H stretches are observed at ~3000–3100 cm⁻¹.

- MS : The molecular ion peak (M⁺) at m/z = 168 (C9H11Cl) and fragments corresponding to loss of Cl (m/z = 133) or methyl groups (m/z = 153) confirm the structure. Cross-referencing with CRC Handbook data for similar compounds (e.g., 1-Chloro-4-ethylbenzene) aids validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis or oxidation. Store away from light and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile chloro derivatives.

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste handlers .

Advanced Research Questions

Q. How do solvent polarity and catalytic systems affect the regioselectivity of electrophilic substitution reactions involving this compound?

The chloroethyl group acts as a weakly deactivating meta-director due to its electron-withdrawing inductive effect. In nitration or sulfonation reactions, solvent polarity (e.g., HNO3/H2SO4 vs. acetic anhydride) modulates electrophile reactivity, favoring meta-substitution. Computational studies (e.g., DFT calculations) can predict substituent effects by analyzing charge distribution and frontier molecular orbitals. Experimental validation via <sup>13</sup>C NMR or X-ray crystallography is recommended to resolve positional isomerism .

Q. What strategies resolve contradictions in reported reaction yields for catalytic hydrogenation of this compound derivatives?

Discrepancies in catalytic hydrogenation yields (e.g., Pd/C vs. Raney Ni) may arise from catalyst poisoning by chlorine residues or solvent interactions. Systematic studies should:

Q. How can advanced chromatographic methods detect trace degradation products of this compound in environmental samples?

- HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients and tandem MS detection for high sensitivity (LOD ~0.1 ppb).

- GC-ECD : Effective for chlorinated byproducts (e.g., 4-methylacetophenone) with electron capture detection.

- Reference Standards : Cross-validate using certified standards (e.g., 4-Chlorobenzyl cyanide) listed in environmental analysis databases .

Q. What computational models predict the environmental fate and toxicity of this compound?

- QSAR : Use Quantitative Structure-Activity Relationship models to estimate biodegradation half-lives or aquatic toxicity (e.g., EC50 for Daphnia magna).

- Molecular Dynamics : Simulate adsorption on indoor surfaces (e.g., silica or paint) to assess persistence and human exposure risks .

Methodological Notes

- Synthetic Optimization : Prioritize green solvents (e.g., 2-MeTHF) to enhance sustainability .

- Data Validation : Cross-reference experimental results with CRC Handbook physical data (e.g., boiling points, densities) to ensure consistency .

- Contradiction Analysis : Use multi-technique characterization (e.g., NMR, XRD, and computational docking) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。